8-Bromo-chroman-4-ylamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

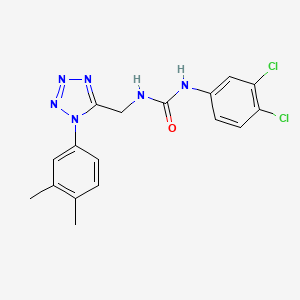

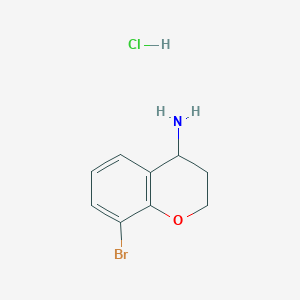

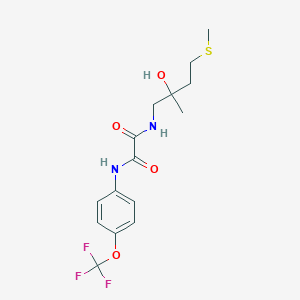

8-Bromo-chroman-4-ylamine hydrochloride is a chemical compound with the molecular formula C9H11BrClNO . It is a derivative of chroman-4-one, which is a significant structural entity that belongs to the class of oxygen-containing heterocycles .

Molecular Structure Analysis

The molecular structure of 8-Bromo-chroman-4-ylamine hydrochloride is derived from the chroman-4-one framework. This framework is a fusion of a benzene nucleus with dihydropyran . The absence of a double bond between C-2 and C-3 in chromanone results in significant variations in biological activities .Scientific Research Applications

Chemical Reactions and Analytical Applications : Bromine-containing compounds, such as 8-Bromo-chroman-4-ylamine hydrochloride, are utilized in chemical analyses and synthesis. For instance, bromine chloride is employed in hydrochloric acid medium as a standard reagent for the titrimetric determination of various organic compounds, demonstrating the versatility of bromine-containing reagents in chemical analysis and synthesis (Verma et al., 1978).

Synthetic Applications : Compounds with bromine, such as 8-Bromo-chroman-4-ylamine hydrochloride, are integral to the synthesis of complex organic molecules. For example, the bromochlorination of alkenes using dichlorobromate ion showcases the use of bromine in achieving specific stereochemical outcomes in organic synthesis (Negoro & Ikeda, 1984). Similarly, bromo-substituted hydrodipyrrins serve as valuable precursors to synthetic chlorins and bacteriochlorins, highlighting the role of bromine in the synthesis of porphyrin analogues (Krayer et al., 2009).

Environmental and Biological Interactions : The presence and transformation of bromine-containing compounds in the environment, such as bromoform in water systems, are studied to understand their behavior and potential as environmental tracers. The distribution of bromoform, a byproduct of chlorination in cooling water, is used to monitor coastal water masses, indicating the application of bromine compounds in environmental science (Yang, 2001).

Structural and Reactivity Studies : The structural analysis of bromine-containing compounds, such as those derived from 1-(arylselanyl)naphthalenes, provides insights into their chemical reactivity and potential applications in material science and catalysis (Nakanishi & Hayashi, 2002).

Future Directions

Given the significance of chroman-4-one derivatives in medicinal chemistry, future research will likely focus on improving the methodologies of synthesizing these compounds, including 8-Bromo-chroman-4-ylamine hydrochloride . This could involve developing more effective and cost-effective methods to synthesize novel chromanone analogs .

properties

IUPAC Name |

8-bromo-3,4-dihydro-2H-chromen-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO.ClH/c10-7-3-1-2-6-8(11)4-5-12-9(6)7;/h1-3,8H,4-5,11H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQVQWQSPIBHZSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1N)C=CC=C2Br.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.54 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromo-chroman-4-ylamine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-Chlorophenyl)-2-[1-(pyridine-2-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2688379.png)

![N-(2-chloro-4-methylphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2688384.png)

![6-ethyl 3-methyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2688385.png)

![N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2688390.png)

![2-Chloro-N-(4-fluorophenyl)-N-[(1-methylpyrazol-4-yl)methyl]acetamide](/img/structure/B2688391.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2688392.png)

![tert-butyl 4-(6-((8-cyclopentyl-5-Methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyriMidin-2-yl)aMino)pyridin-3-yl)piperazine-1-carboxylate](/img/structure/B2688393.png)